2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure comprises:
- 3-Phenyl substituent: A key pharmacophore for binding to mycobacterial ATP synthase, a target for Mycobacterium tuberculosis (M.tb) inhibition .
- 5-Propyl chain: Aliphatic substituent that modulates lipophilicity and solubility.
- N-(Pyridin-2-ylmethyl)amine: A polar group that may enhance target engagement and solubility .
This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amines, which exhibit potent inhibition of M.tb growth by targeting ATP synthase, a critical enzyme for bacterial energy metabolism .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-3-9-18-14-20(24-15-19-12-7-8-13-23-19)27-22(25-18)21(16(2)26-27)17-10-5-4-6-11-17/h4-8,10-14,24H,3,9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOTTZGIWDSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323368 | |
| Record name | 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896841-64-8 | |
| Record name | 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl or propyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling, boronic acids or esters as coupling partners.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). Specifically, they act as potent inhibitors of mycobacterial ATP synthase, which is critical for the survival of the bacteria . Structure-activity relationship (SAR) studies have identified effective analogues that maintain low toxicity while exhibiting significant growth inhibition against M.tb .
Anticancer Properties
The compound has been identified as an inhibitor of various kinases implicated in cancer progression. Notably, it has shown activity against c-Abl and c-Kit kinases, which are associated with different malignancies. By inhibiting these kinases, the compound can potentially reduce cell proliferation and induce apoptosis in cancer cells .
Antiparasitic Activity
Pyrazolo[1,5-a]pyrimidines have also demonstrated efficacy against protozoan parasites. For instance, studies have shown that this class of compounds can inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, the causative agent of malaria. This inhibition leads to reduced parasite growth in vitro and ex vivo assays .
Antiviral Activity
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may possess antiviral properties, particularly against HIV. This potential stems from their ability to interfere with viral replication mechanisms through kinase inhibition pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases or other enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of cellular processes such as DNA synthesis and cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds (Table 1) and their key properties:
Key Comparative Insights:
Role of 3-Substituents: Fluorination at the 3-phenyl position (e.g., 4-FPh in Compound 32) significantly enhances anti-M.tb activity (IC₅₀ = 0.021 µM) compared to non-fluorinated analogs . The target compound’s 3-phenyl group may reduce potency relative to 4-FPh derivatives but could mitigate metabolic liabilities.
Impact of 5-Substituents :
- 5-Propyl (target compound) vs. 5-aryl/heteroaryl : Aliphatic chains (e.g., propyl) improve metabolic stability but may reduce potency compared to electron-deficient aryl groups (e.g., 4-FPh in Compound 32) .
N-Substituent Modifications :
- N-(Pyridin-2-ylmethyl) is critical for activity, as seen in Compound 47 (IC₅₀ = 0.045 µM). Derivatives with 6-substituted pyridines (e.g., 6-Me, 6-OMe) maintain potency while optimizing solubility .
Safety Profiles :
- Compounds with low hERG inhibition (e.g., Compound 32: IC₅₀ >30 µM) are preferred to avoid cardiotoxicity. The target compound’s 2-Me group may reduce hERG binding, though this requires validation .
Metabolic Stability :
- Mouse/human liver microsomal stability >90% (e.g., Compound 32) correlates with longer half-lives in vivo. The target compound’s 5-propyl group likely enhances stability over 5-aryl analogs .
Biological Activity
The compound 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of treating infectious diseases and cancer. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Antimycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidin-7-amines as inhibitors of Mycobacterium tuberculosis (M.tb). The compound has shown promising results in inhibiting M.tb growth in vitro.
- Mechanism of Action :
- In Vitro Studies :
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core has also been evaluated for anticancer properties:
- Targeting Kinases :
- Cell Viability Assays :
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position (Phenyl) | Enhances binding affinity to target enzymes |
| 5-position (Alkyl/Aryl) | Modulates lipophilicity and cellular uptake |
| 7-position (Pyridylmethyl) | Essential for maintaining biological activity against M.tb |
Studies have shown that small modifications at these positions can lead to significant changes in both potency and selectivity .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antitubercular Activity :
- Evaluation Against Cancer Cell Lines :
Q & A
Basic: What are the standard synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors (e.g., pyrazolo-pyrimidine core formation) followed by functionalization. For example:
- Core formation : Cyclization of substituted pyrazole and pyrimidine precursors under reflux with solvents like ethanol or DMF, often catalyzed by acids or bases .
- Substituent introduction : Amine groups (e.g., pyridin-2-ylmethyl) are attached via nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–100°C) and catalysts like Pd for cross-coupling .
- Yield optimization : Solvent polarity (e.g., DMF for solubility) and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings) significantly impact purity and yield. For instance, trifluoromethyl groups may require anhydrous conditions to prevent hydrolysis .
Advanced: How can substituent positions be optimized to enhance target specificity in pyrazolo[1,5-a]pyrimidine derivatives?
Structure-activity relationship (SAR) studies are critical:
- Position 2 : Methyl or trifluoromethyl groups (e.g., in ) improve kinase binding affinity by enhancing hydrophobic interactions with ATP-binding pockets .
- Position 7 : Amine substituents (e.g., pyridin-2-ylmethyl) influence cellular permeability and selectivity. Bulky groups may reduce off-target effects but require molecular docking simulations to validate steric compatibility .
- Position 3/5 : Aryl groups (e.g., phenyl) contribute to π-π stacking with aromatic residues in enzyme active sites. Computational modeling (e.g., AutoDock) can predict optimal substitutions .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities (e.g., CDK9 vs. broad-spectrum kinase inhibition)?
- Comparative assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test selectivity across 100+ kinases. highlights CDK9 inhibition, but off-target activity may arise from conserved binding motifs .
- Structural analysis : X-ray crystallography (as in ) reveals binding modes. For example, trifluoromethyl groups in position 2 may stabilize interactions with CDK9’s hinge region, while phenyl groups in position 3 clash with larger kinases .
- Dose-response studies : Confirm IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to distinguish cytotoxic specificity .
Methodological: What spectroscopic and crystallographic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, pyridin-2-ylmethyl protons resonate at δ 4.5–5.0 ppm (split by adjacent nitrogen), while aromatic protons in phenyl groups appear at δ 7.2–7.8 ppm .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., used this to confirm the pyrazolo-pyrimidine core and substituent orientations) .
- HRMS : Validate molecular formula (e.g., C₂₂H₂₆N₆O₂ for derivatives in ) with <5 ppm error .
Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability) in pyrazolo[1,5-a]pyrimidines?
- Lipophilicity modulation : Introduce polar groups (e.g., pyridinyl in ) to balance logP values. Optimal logP (2–3) enhances blood-brain barrier penetration .
- Prodrug design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility. describes Boc-protected intermediates for in vivo stability .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents (e.g., trifluoromethyl in ) to slow hepatic clearance .
Basic: How are enzyme inhibition mechanisms validated for pyrazolo[1,5-a]pyrimidines?
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For CDK9, ATP competition is confirmed by increased Km in the presence of the inhibitor .
- Cellular target engagement : Western blotting for downstream markers (e.g., phosphorylated RNA polymerase II for CDK9 inhibition) validates mechanism .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry, critical for comparing derivatives .
Advanced: How can computational tools guide the design of pyrazolo[1,5-a]pyrimidine derivatives?
- Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., GROMACS for CDK9-ligand complexes) .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups at position 2 correlate with kinase inhibition .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity, guiding synthetic prioritization .
Data Contradiction: How to address variability in cytotoxicity across cancer cell lines?
- Genetic profiling : Use CRISPR screens to identify resistant/sensitive cell lines (e.g., BRCA1 mutations may confer sensitivity to kinase inhibitors) .
- Microenvironment models : 3D spheroid assays better replicate tumor hypoxia and stromal interactions, reducing false positives from 2D monolayers .
- Metabolomic analysis : LC-MS identifies differential metabolite consumption (e.g., glutamine dependency in resistant lines) .
Methodological: What purification techniques ensure high-purity pyrazolo[1,5-a]pyrimidines?
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 10:1 → 1:1) to separate regioisomers .
- Recrystallization : Methanol/water mixtures (e.g., 70:30) yield high-purity crystals, validated by melting point consistency (e.g., 263–265°C in ) .
- HPLC-PDA : Monitor purity (>98%) with C18 columns and UV detection at 254 nm .
Advanced: How can researchers leverage X-ray crystallography to resolve regiochemical ambiguities?
- Cocrystallization : Soak inhibitors with target proteins (e.g., CDK9) to obtain co-crystal structures. used this to confirm trifluoromethyl positioning .
- Electron density maps : Anisotropic refinement (e.g., SHELXL) distinguishes between possible substituent orientations (e.g., para vs. meta aryl groups) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous compounds to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
